N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide
Description
N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide is a heterocyclic compound featuring a benzothiophene core linked to a propan-2-yl group and a 5-chlorothiophene-2-carboxamide moiety. Its structure combines aromatic and heteroatom-rich components, which are critical for modulating electronic properties and biological interactions. The benzothiophene group contributes to π-π stacking interactions, while the chlorine atom on the thiophene ring enhances electrophilicity and stability.
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNOS2/c1-10(18-16(19)14-6-7-15(17)21-14)8-11-9-20-13-5-3-2-4-12(11)13/h2-7,9-10H,8H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJZJFSXZNADCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3=CC=C(S3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-bromo-1-(1-benzothiophen-3-yl)ethanone.
Alkylation: The benzothiophene core is then alkylated using 1-bromo-2-chloropropane under basic conditions to introduce the propan-2-yl group.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately through a series of reactions involving chlorination and cyclization.
Coupling Reaction: The final step involves coupling the benzothiophene and thiophene moieties using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the thiophene ring is replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.
Mechanism of Action
The mechanism of action of N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may inhibit the activity of specific enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Key Compounds :
N-(4-Acetylphenyl)-5-chlorothiophene-2-carboxamide (): Structural Differences: Lacks the benzothiophene-propan-2-yl group but retains the 5-chlorothiophene-carboxamide backbone. Applications: Used as a precursor for chalcone derivatives with antimicrobial and anticancer activities .
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide () :
- Structural Differences : Replaces benzothiophene with a benzodioxol-imidazol-propylidene chain.
- Functional Impact : The imidazole and benzodioxol groups introduce hydrogen-bonding and polar interactions absent in the target compound. X-ray crystallography confirms the (E)-configuration, suggesting conformational rigidity .
Amide-Based Derivatives with Alkoxy Substituents
Key Compounds () :
N-[(2S)-1-{[(2S)-1-Hydroxy-3-phenylpropan-2-yl]amino}-3-(4-methoxyphenyl)-1-oxopropan-2-yl]benzamide
N-[(2S)-3-(4-Ethoxyphenyl)-1-{[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino}-1-oxopropan-2-yl]benzamide Structural Differences: Feature benzamide backbones with alkoxy (methoxy, ethoxy) substituents instead of thiophene/benzothiophene systems. Functional Impact: Alkoxy groups increase hydrophobicity and membrane permeability compared to the chlorine and sulfur atoms in the target compound. Stereochemical complexity (S-configuration) may enhance target specificity .
Comparative Data Table
Research Findings and Implications
- Synthesis : The target compound’s synthesis likely parallels , involving acid-amine coupling (e.g., 5-chlorothiophene-2-carboxylic acid with benzothiophene-propan-2-amine).
- Biological Activity : Benzothiophene derivatives often exhibit enhanced bioavailability over benzodioxol analogues (), while chlorine substitution (as in ) improves metabolic stability.
- Limitations : Compared to alkoxy benzamides (), the target compound’s larger structure may reduce solubility, necessitating formulation optimization.
Biological Activity
N-[1-(1-benzothiophen-3-yl)propan-2-yl]-5-chlorothiophene-2-carboxamide is a synthetic compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which reflects its complex structure involving a benzothiophene moiety and a chlorothiophene derivative. The molecular formula is , and it exhibits notable physicochemical properties that influence its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research has shown that derivatives of benzothiazole and benzimidazole demonstrate high potential in inhibiting tumor cell proliferation. In vitro assays on human lung cancer cell lines (A549, HCC827, NCI-H358) revealed that certain derivatives could effectively halt cell growth, suggesting a promising avenue for cancer therapeutics .
Key Findings:
- IC50 Values: Compounds related to this class often display varying IC50 values across different cancer cell lines. For example, compound 6 exhibited an IC50 of 6.26 ± 0.33 μM against HCC827 cells in 2D assays, indicating potent antitumor activity .
- Mechanism of Action: The mechanism involves binding to DNA, particularly within the minor groove, which disrupts normal cellular processes and leads to apoptosis in cancer cells .
Antimicrobial Activity
The antimicrobial efficacy of compounds related to this compound has also been investigated. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Research Highlights:
- Testing Methods: Antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines, demonstrating effectiveness against Escherichia coli and Staphylococcus aureus.
- Eukaryotic Models: Additional tests on Saccharomyces cerevisiae provided insights into the eukaryotic impact of these compounds, further validating their broad-spectrum antimicrobial potential .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction: The compound binds to DNA structures, particularly affecting the minor groove, which is crucial for its antitumor effects.
- Enzyme Modulation: The presence of thiophene rings allows for π–π interactions with biological macromolecules, potentially modulating enzyme activities involved in cell proliferation and survival.
- Cell Cycle Disruption: By interfering with cellular processes at various stages of the cell cycle, these compounds can induce apoptosis in malignant cells.
Study 1: Antitumor Efficacy
A study focused on the antitumor efficacy of a related compound demonstrated significant cytotoxicity against A549 lung cancer cells. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through DNA damage pathways.
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound 6 | A549 | 6.26 ± 0.33 | DNA binding |
| Compound 9 | HCC827 | 20.46 ± 8.63 | Apoptosis induction |
Study 2: Antimicrobial Properties
In another study assessing antimicrobial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 15 μg/mL |
| Staphylococcus aureus | 10 μg/mL |
These findings underscore the potential utility of this compound as both an anticancer agent and an antimicrobial therapeutic.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
